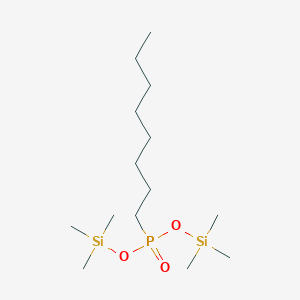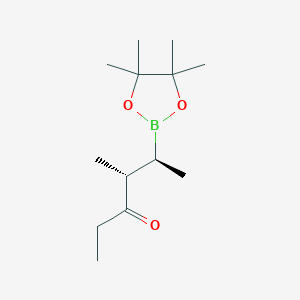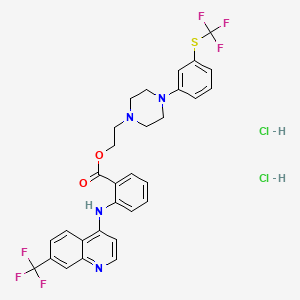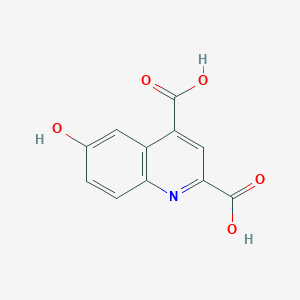
Bis(trimethylsilyl)octylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)octylphosphonate: is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to an octylphosphonate backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl)octylphosphonate typically involves the reaction of octylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Octylphosphonic acid+2Trimethylsilyl chloride→this compound+2HCl
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(trimethylsilyl)octylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound is sensitive to moisture and undergoes hydrolysis to form octylphosphonic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Hydrolysis: Octylphosphonic acid and trimethylsilanol.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(trimethylsilyl)octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds. It serves as a protecting group for phosphonic acids and as a precursor for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of bis(trimethylsilyl)octylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its binding to target molecules. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator.
Comparación Con Compuestos Similares
- Bis(trimethylsilyl)phosphite
- Bis(trimethylsilyl)methylphosphonate
- Bis(trimethylsilyl)acetylene
Comparison: Bis(trimethylsilyl)octylphosphonate is unique due to its octyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. Compared to bis(trimethylsilyl)phosphite and bis(trimethylsilyl)methylphosphonate, the octyl derivative has different physical properties and applications. The presence of the octyl group also affects the compound’s interaction with biological targets, making it distinct in its biological and industrial applications.
Propiedades
Número CAS |
158074-31-8 |
|---|---|
Fórmula molecular |
C14H35O3PSi2 |
Peso molecular |
338.57 g/mol |
Nombre IUPAC |
trimethyl-[octyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C14H35O3PSi2/c1-8-9-10-11-12-13-14-18(15,16-19(2,3)4)17-20(5,6)7/h8-14H2,1-7H3 |
Clave InChI |
KDVSUUCTCLZYIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)



![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)

![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)

![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)

![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
